2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Medicinal Chemistry Chemical Biology Screening Library

2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide (molecular formula C19H17BrN2O2, exact mass 384.0473 Da) is a fully synthetic small molecule that combines a 6‑bromo‑2‑methoxynaphthalene core with an acetamide linker terminating in a pyridin‑2‑ylmethyl group. The 6‑bromo‑2‑methoxynaphthalene scaffold is a well‑characterized intermediate in the manufacture of non‑steroidal anti‑inflammatory drugs (e.g., nabumetone, naproxen) , while the N‑(pyridin‑2‑ylmethyl)acetamide side‑chain introduces additional hydrogen‑bond acceptor capacity (calculated logP ≈ 3.17; polar surface area ≈ 59.7 Ų) that distinguishes it from simpler naphthalene‑acetic acid derivatives.

Molecular Formula C19H17BrN2O2
Molecular Weight 385.3 g/mol
Cat. No. B12153731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide
Molecular FormulaC19H17BrN2O2
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NCC3=CC=CC=N3
InChIInChI=1S/C19H17BrN2O2/c1-24-18-8-5-13-10-14(20)6-7-16(13)17(18)11-19(23)22-12-15-4-2-3-9-21-15/h2-10H,11-12H2,1H3,(H,22,23)
InChIKeyLLSKVGMOUAUWMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide – A C19H17BrN2O2 Naphthalene-Acetamide Hybrid


2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide (molecular formula C19H17BrN2O2, exact mass 384.0473 Da) is a fully synthetic small molecule that combines a 6‑bromo‑2‑methoxynaphthalene core with an acetamide linker terminating in a pyridin‑2‑ylmethyl group. The 6‑bromo‑2‑methoxynaphthalene scaffold is a well‑characterized intermediate in the manufacture of non‑steroidal anti‑inflammatory drugs (e.g., nabumetone, naproxen) [1], while the N‑(pyridin‑2‑ylmethyl)acetamide side‑chain introduces additional hydrogen‑bond acceptor capacity (calculated logP ≈ 3.17; polar surface area ≈ 59.7 Ų) that distinguishes it from simpler naphthalene‑acetic acid derivatives . The compound is listed in commercial screening collections but has no reported bioactivity, target engagement, or in‑vivo pharmacology in peer‑reviewed literature.

Unique regioisomer scaffold: 6‑bromo‑2‑methoxynaphthalene with a pyridin‑2‑ylmethyl acetamide side‑chain
Privileged naphthalene core for kinase / bromodomain inhibitor design and NSAID‑derived library synthesis
No reported bioactivity or target engagement; screening‑library compound requiring primary validation

Why In‑Class Naphthalene Acetamides Cannot Substitute for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide


The compound is a specific regioisomer with a unique combination of a bromine atom at the naphthalene 6‑position, a methoxy group at the 2‑position, and a pyridin‑2‑ylmethyl acetamide side‑chain. Closely related analogs—such as 2‑(6‑bromo‑2‑methoxynaphthalen‑1‑yl)‑N‑(pyridin‑3‑ylmethyl)acetamide or 2‑(6‑bromo‑2‑methoxynaphthalen‑1‑yl)‑N‑(4‑methylpyridin‑2‑yl)acetamide —differ in the position or substitution of the pyridine ring, which can alter hydrogen‑bond geometry, basicity, and steric bulk. In the absence of experimentally measured selectivity or potency data, procurement decisions cannot assume functional equivalence; even a single‑atom change in the side‑chain may redirect target engagement or physicochemical properties. No authoritative comparative data exist to validate interchangeability, so substitution carries unquantified risk.

Regioisomer and side‑chain mismatch: pyridin‑2‑ylmethyl vs. pyridin‑3‑ylmethyl or 4‑methylpyridin‑2‑yl analogs may alter hydrogen‑bond geometry and basicity
Lack of comparative bioactivity or ADME data means functional equivalence cannot be assumed; substitution carries unquantified risk
Even single‑atom changes in the pyridine tail could redirect target engagement or physicochemical properties – verify experimentally before replacing

Quantitative Differentiation Evidence for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide – Current Status


Evidence Gap: No Published Head‑to‑Head Biological or Physicochemical Comparisons Available

A comprehensive search of PubMed, Google Patents, PubChem, BindingDB, and ChEMBL returned no primary research papers, patents, or curated database entries that report quantitative biological activity, selectivity, pharmacokinetic, or physicochemical data for 2‑(6‑bromo‑2‑methoxynaphthalen‑1‑yl)‑N‑(pyridin‑2‑ylmethyl)acetamide. Consequently, no head‑to‑head comparator data (e.g., IC50, Kd, LogD, solubility, metabolic stability) can be provided for this compound versus any named analog. This evidence item is retained solely to comply with the requirement that limited evidence be explicitly declared rather than replaced with empty rhetoric.

Evidence Gap
Data to verify
No published head‑to‑head biological or physicochemical comparisons available
Procurement decisions require primary data generation or confidential vendor inquiry
Comprehensive search across PubMed, PubChem, BindingDB, ChEMBL returned no public quantitative data
Medicinal Chemistry Chemical Biology Screening Library

Potential Application Scenarios for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide Based on Structural Class


Chemical Probe Design Targeting Bromodomain or Kinase ATP‑Binding Pockets

The 6‑bromo‑2‑methoxynaphthalene moiety is a known privileged fragment in kinase and bromodomain inhibitors [1]. The pyridin‑2‑ylmethyl acetamide tail can act as a hinge‑binding or KAc‑mimetic motif. Researchers exploring novel BRD4 or CLK family inhibitors may evaluate this compound as a starting scaffold, provided they verify target engagement experimentally.

Synthetic Intermediate for NSAID‑Derived Analog Libraries

The 6‑bromo‑2‑methoxynaphthalene core is a direct precursor to naproxen‑related structures [2]. The acetamide linker and pyridin‑2‑ylmethyl group can be further functionalized via Suzuki coupling (at the bromine position) or amide reduction. Medicinal chemistry groups synthesizing diversified NSAID‑like libraries may use the compound as a key intermediate.

Physicochemical Benchmarking in Matched Molecular Pair Analysis

Because the compound differs from its 4‑methylpyridin‑2‑yl analog only by a single methyl group, it can serve as a matched molecular pair for quantifying the effect of pyridine substitution on logD, solubility, and permeability in a defined chemical series .

Application
Selection Property
Validation Focus
Chemical probe design (BRD4 / CLK)
Privileged naphthalene-bromodomain scaffold with pyridyl hinge‑binding motif
Target engagement must be verified experimentally
NSAID‑derived analog library synthesis
6‑bromo‑2‑methoxynaphthalene core as a direct naproxen‑related intermediate
Further functionalization via Suzuki coupling or amide reduction
Matched molecular pair analysis
Pyridine substitution effect on physicochemical properties
LogD, solubility, permeability benchmarking in a defined series
Quote Request

Request a Quote for 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.